
Permanganate
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Overview
Description
Permanganate is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a permanganic acid.
Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion.
Q & A
Basic Research Questions
Q. How can permanganate titration methods be optimized to minimize systematic errors in redox analysis?
Redox titrations using KMnO₄ require strict control of acidity, temperature, and indicator selection. For example, in Fe²⁺ quantification, deviations in this compound molarity or analyte volume can skew results. A methodological approach involves validating titrant concentration via standardization with oxalic acid and using blank corrections to account for background oxidant demand . Error analysis should quantify uncertainties from pipetting, endpoint detection, and side reactions (e.g., MnO₂ precipitation in neutral conditions).
Q. What factors determine the reaction rate constants of this compound with organic contaminants?
Reactivity depends on the electronic structure of the target molecule. Alkenes and electron-rich groups (e.g., phenols, anilines) exhibit higher rate constants due to electrophilic attack by MnO₄⁻. Electron-withdrawing groups (e.g., nitro) suppress reactivity. Solution conditions (pH, ionic strength, buffer composition) also modulate rates. For instance, phosphate buffers may act as ligands, altering this compound’s redox potential .
Q. How can spectrophotometric methods improve accuracy in this compound-based quantitative analysis?
UV-Vis spectroscopy exploits this compound’s absorption maxima at 526–546 nm (ε ≈ 2200–2280 L·mol⁻¹·cm⁻¹). Calibration curves should account for matrix effects (e.g., dissolved organics) and interferences from reduced manganese species (e.g., MnO₂). Hydrazine determination via this compound reduction exemplifies rigorous validation by comparing absorbance changes against standardized reaction conditions .
Q. What are the limitations of using this compound for qualitative alkene detection in complex matrices?
Baeyer’s test (decolorization of KMnO₄ in basic conditions) is effective for isolated alkenes but less reliable in heterogeneous systems. Competing reductants (e.g., sulfides) or steric hindrance in substituted alkenes can yield false negatives. Confirmatory techniques like GC-MS or FTIR are recommended for ambiguous cases .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound-driven oxidation processes?
Response surface methodology (RSM) with variables like temperature, catalyst loading, and reactant ratios identifies optimal conditions. For example, cyclohexanone oxime hydrolysis achieved >95% efficiency by modeling interactions between temperature (X₁), catalyst dose (X₂), and water content (X₃). Quadratic models predict maxima/minima, while ANOVA validates factor significance .
Q. What experimental strategies address contradictions in buffer-induced this compound reactivity?
Conflicting reports on buffer effects (e.g., phosphate vs. carbonate) require controlled studies isolating ionic strength vs. ligand interactions. Dual experiments—varying buffer concentration while maintaining ionic strength with inert salts (e.g., KCl)—can decouple these factors. Kinetic modeling further distinguishes diffusion-limited vs. chemically controlled regimes .
Q. How does natural oxidant demand (NOD) influence this compound dosing in groundwater remediation?
NOD arises from reactions with aquifer minerals (e.g., Fe²⁺, sulfides) and organic carbon. Batch and column studies reveal biphasic consumption: rapid initial demand (7 g KMnO₄/kg/day) followed by slow, persistent oxidation (0.005 g/kg/day). Field-scale designs must account for delayed MnO₄⁻ breakthrough and overestimation errors from total organic carbon assays .
Q. What mechanisms enhance this compound activation in catalytic membrane systems?
Carbon nanotube (CNT) membranes increase interfacial electron transfer, promoting MnO₄⁻ → Mn(III)/Mn(IV) transitions. Operando spectroscopy and DFT calculations show CNT defects act as active sites, lowering activation energy for micropollutant degradation. Optimization involves tuning pore size, flow rate, and MnO₄⁻ concentration to balance residence time and oxidant utilization .
Q. How do data discrepancies in this compound oxidation studies arise, and how can they be resolved?
Inconsistent rate constants often stem from unreported experimental details (e.g., buffer type, purity of organics). Meta-analyses of 215 compounds highlight the need for standardized protocols (fixed pH, ionic strength). Discrepancies in actinide removal efficiency (e.g., Am vs. Pu decontamination) further underscore matrix-specific validation .
Q. What analytical frameworks elucidate oxidation pathways and intermediate toxicity in this compound systems?
LC-HRMS and QSAR models identify transformation products (e.g., ketones from alkenes, nitro derivatives from anilines). Toxicity assays (e.g., Vibrio fischeri bioassays) reveal intermediates like quinones may exhibit higher ecotoxicity than parent compounds. Pathway elucidation requires coupling kinetic data with frontier molecular orbital theory to predict reactive sites .
Properties
CAS No. |
14333-13-2 |
---|---|
Molecular Formula |
MnO4(−) MnO4- |
Molecular Weight |
118.936 g/mol |
IUPAC Name |
permanganate |
InChI |
InChI=1S/Mn.4O/q;;;;-1 |
InChI Key |
NPDODHDPVPPRDJ-UHFFFAOYSA-N |
SMILES |
[O-][Mn](=O)(=O)=O |
Canonical SMILES |
[O-][Mn](=O)(=O)=O |
Key on ui other cas no. |
14333-13-2 |
physical_description |
Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion. |
Synonyms |
MnO4(1-) MnO4- permanganate permanganic acid |
Origin of Product |
United States |
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